

Application Notes and Protocols for Mocravimod Treatment in Preclinical AML Models

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Compound of Interest

Compound Name: Mocravimod

Cat. No.: B1673781

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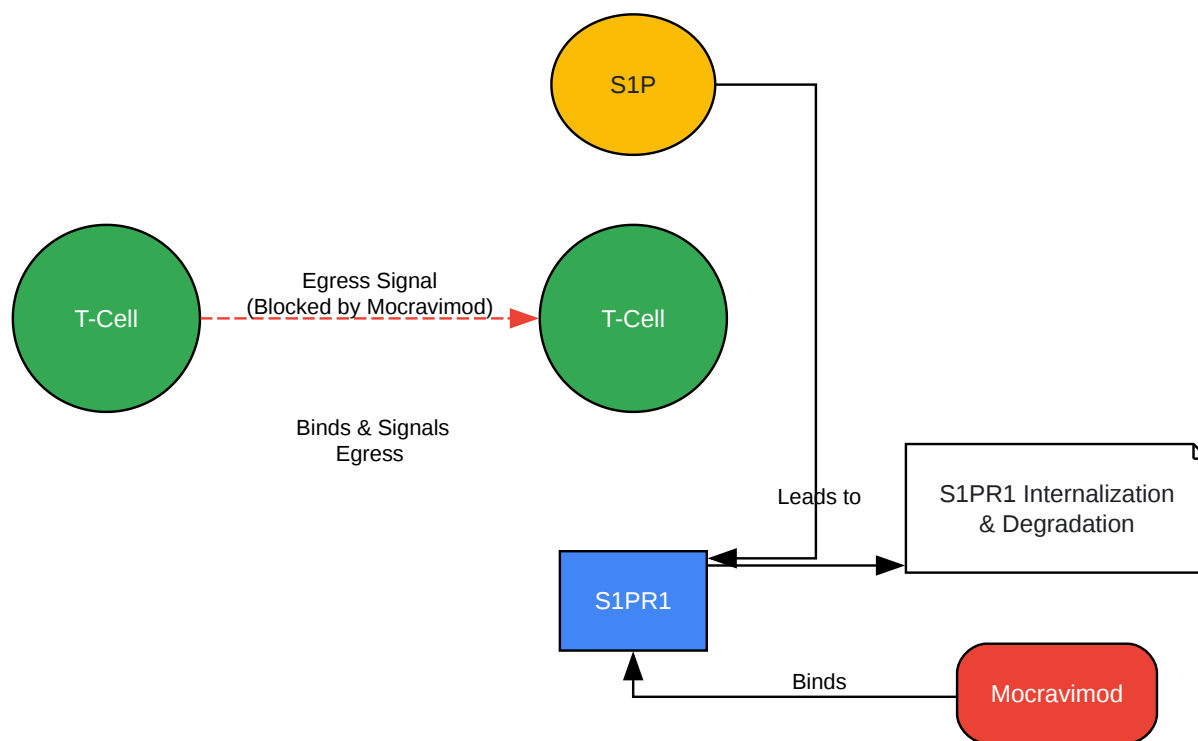
For Researchers, Scientists, and Drug Development Professionals

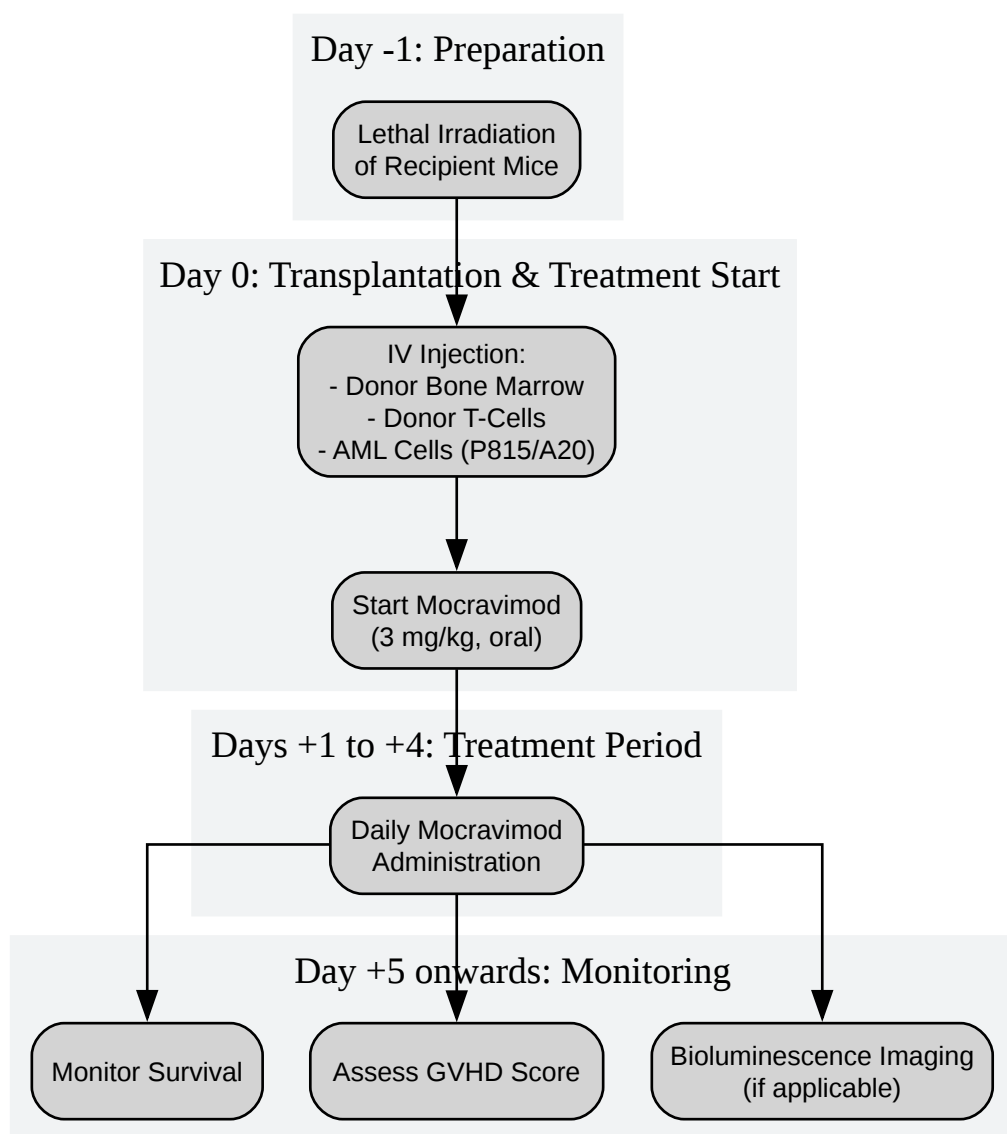
These application notes provide a summary of the preclinical use of **mocravimod**, a sphingosine-1-phosphate receptor 1 (S1PR1) modulator, in murine models of acute myeloid leukemia (AML). The protocols are based on published studies demonstrating **mocravimod**'s ability to preserve the graft-versus-leukemia (GvL) effect while mitigating graft-versus-host disease (GVHD) in the context of allogeneic hematopoietic stem cell transplantation (allo-HSCT).

Mechanism of Action

Mocravimod (formerly KRP203) is a selective S1PR1 modulator. It functions by downregulating S1PR1 on lymphocytes, which sequesters them in secondary lymphoid organs. This sequestration of T-cells, particularly alloreactive T-cells, is the primary mechanism for reducing GVHD. Notably, preclinical studies have shown that this modulation of T-cell trafficking does not impair the anti-leukemic activity of donor T-cells, thus preserving the beneficial GvL effect.^{[1][2]} This decoupling of GvHD from GvL is a key therapeutic goal in allo-HSCT for AML.

Signaling Pathway of Mocravimod





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References

- 1. Short-term KRP203 and posttransplant cyclophosphamide for graft-versus-host disease prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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